molecular formula C15H20O2 B1199829 2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 69301-26-4

2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

Cat. No. B1199829
CAS RN: 69301-26-4
M. Wt: 232.32 g/mol
InChI Key: PLQATQBVXDUDIC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione is a natural product found in Antillogorgia americana and Antillogorgia rigida with data available.

Scientific Research Applications

Polymer Toughening

A study by Jing and Hillmyer (2008) explored the synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide. This compound was used in a Diels-Alder reaction to create polymers with significant improvements in toughness, particularly in polymeric alloys of PLA (PolyLactic Acid), demonstrating potential in enhancing material properties (Jing & Hillmyer, 2008).

Antifungal Potential

Research by Mary et al. (2020) on bifonazole derivatives, including 1,4-dioxane-2,5-dione derivatives, highlighted their inhibitory activity against various receptors. This suggests potential applications in developing antifungal agents (Mary et al., 2020).

Organic Synthesis

Oda et al. (2003) discussed the synthesis of 2-cyclohexene-1,4-dione, an intermediate in various chemical reactions. This compound is crucial in Diels-Alder reactions, annulation, and reduction processes, indicating its significance in organic synthesis (Oda et al., 2003).

Biotransformation Studies

A study by Mohammad et al. (2018) demonstrated the microbial transformation of thymoquinone by Aspergillus niger, leading to the production of several metabolites including methylcyclohexa-2,5-diene-1,4-dione derivatives. This research sheds light on the role of microbial processes in creating novel compounds (Mohammad et al., 2018).

properties

CAS RN

69301-26-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8-9,11H,5,7H2,1-4H3/t11-/m1/s1

InChI Key

PLQATQBVXDUDIC-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=O)C(=CC1=O)[C@H](C)CCC=C(C)C

SMILES

CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C

synonyms

(-)-curcuquinone
curcuquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

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